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molecular formula C6H5ClN4 B8332801 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine

6-Chloro-7-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No. B8332801
M. Wt: 168.58 g/mol
InChI Key: XYGZNPKIOSSWBT-UHFFFAOYSA-N
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Patent
US05389633

Procedure details

Using 6-hydroxy-5,5-diethyl-1-hexanesulfonamide and 6-chloro-7-methyl[1,2,4]triazolo[1,5-b]pyridazine, the same reaction was conducted as in Example 5 to produce the title compound. m.p. 132°-133° C.
Name
6-hydroxy-5,5-diethyl-1-hexanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:14][CH3:15])([CH2:12][CH3:13])[CH2:4][CH2:5][CH2:6][CH2:7][S:8]([NH2:11])(=[O:10])=[O:9].Cl[C:17]1[C:18]([CH3:26])=[CH:19][C:20]2[N:21]([N:23]=[CH:24][N:25]=2)[N:22]=1>>[CH2:12]([C:3]([CH2:14][CH3:15])([CH2:4][CH2:5][CH2:6][CH2:7][S:8](=[O:9])(=[O:10])[NH2:11])[CH2:2][O:1][C:17]1[C:18]([CH3:26])=[CH:19][C:20]2[N:21]([N:23]=[CH:24][N:25]=2)[N:22]=1)[CH3:13]

Inputs

Step One
Name
6-hydroxy-5,5-diethyl-1-hexanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CCCCS(=O)(=O)N)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)N=CN2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)C(COC=1C(=CC=2N(N1)N=CN2)C)(CCCCS(N)(=O)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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